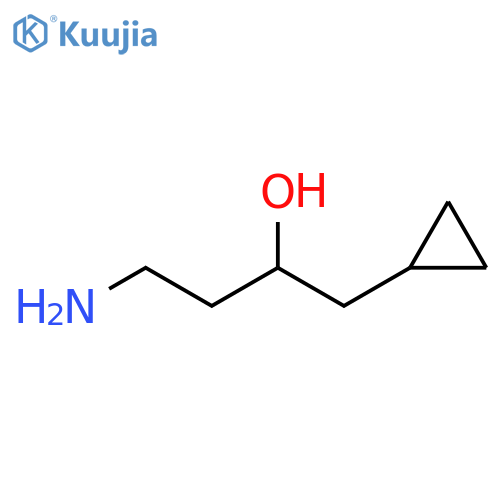

Cas no 1526155-50-9 (4-amino-1-cyclopropylbutan-2-ol)

4-amino-1-cyclopropylbutan-2-ol 化学的及び物理的性質

名前と識別子

-

- Cyclopropaneethanol, α-(2-aminoethyl)-

- 4-amino-1-cyclopropylbutan-2-ol

-

- MDL: MFCD21130941

- インチ: 1S/C7H15NO/c8-4-3-7(9)5-6-1-2-6/h6-7,9H,1-5,8H2

- InChIKey: YUCXXYOIIQHUHA-UHFFFAOYSA-N

- ほほえんだ: C1(CC(CCN)O)CC1

じっけんとくせい

- 密度みつど: 1.030±0.06 g/cm3(Predicted)

- ふってん: 243.0±13.0 °C(Predicted)

- 酸性度係数(pKa): 14.93±0.20(Predicted)

4-amino-1-cyclopropylbutan-2-ol 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-322460-1.0g |

4-amino-1-cyclopropylbutan-2-ol |

1526155-50-9 | 1.0g |

$986.0 | 2023-02-24 | ||

| Enamine | EN300-322460-1g |

4-amino-1-cyclopropylbutan-2-ol |

1526155-50-9 | 1g |

$986.0 | 2023-09-04 | ||

| Enamine | EN300-322460-5.0g |

4-amino-1-cyclopropylbutan-2-ol |

1526155-50-9 | 5.0g |

$2587.0 | 2023-02-24 | ||

| Enamine | EN300-322460-10.0g |

4-amino-1-cyclopropylbutan-2-ol |

1526155-50-9 | 10.0g |

$3253.0 | 2023-02-24 | ||

| Enamine | EN300-322460-2.5g |

4-amino-1-cyclopropylbutan-2-ol |

1526155-50-9 | 2.5g |

$2043.0 | 2023-09-04 | ||

| Enamine | EN300-322460-5g |

4-amino-1-cyclopropylbutan-2-ol |

1526155-50-9 | 5g |

$2587.0 | 2023-09-04 | ||

| Enamine | EN300-322460-10g |

4-amino-1-cyclopropylbutan-2-ol |

1526155-50-9 | 10g |

$3253.0 | 2023-09-04 |

4-amino-1-cyclopropylbutan-2-ol 関連文献

-

Lili Gao,Xuelian Li,Xiaodong Li,Jianli Cheng,Bin Wang,Zhiyu Wang,Changming Li RSC Adv., 2016,6, 57190-57198

-

Y. D. Chen,J. J. Xu,Y. Wang,H. Chen,Q. J. Luo,X. D. Li,W. P. Zhu RSC Adv., 2017,7, 1260-1265

-

Guofu Zhang,Yiyong Zhao,Chengrong Ding Org. Biomol. Chem., 2019,17, 7684-7688

-

Nikolay Gerasimchuk,Andrey N. Esaulenko,Kent N. Dalley,Curtis Moore Dalton Trans., 2010,39, 749-764

-

5. A butterfly shaped organic heterojunction photocatalyst for effective photocatalytic CO2 reduction†Asif Hayat,Muhammad Sohail,Asma M. Alenad,Ahmad Irfan,Naghma Shaishta,Ashiq Hayat,Sunil Kumar Baburao Mane,Wasim Ullah Khan CrystEngComm, 2021,23, 4963-4974

-

Jessica J. Miller,Christian Gaiddon,Tim Storr Chem. Soc. Rev., 2020,49, 6995-7014

-

Amrit Kumar Thakur,Ravishankar Sathyamurthy,Velraj Ramalingam,Iseult Lynch,Swellam Wafa Sharshir,Zhenjun Ma,Ganeshkumar Poongavanam,Suyeong Lee,Yeseul Jeong,Jang-Yeon Hwang Environ. Sci.: Processes Impacts, 2021,23, 923-946

-

Fei Bu,Shou-Jun Xiao CrystEngComm, 2010,12, 3385-3387

-

Zhewei Liu,Zhoufeng Bian,Zhigang Wang,Bo Jiang React. Chem. Eng., 2022,7, 450-459

-

Viswanathan Baskar,Kandasamy Gopal,Madeleine Helliwell,Floriana Tuna,Wolfgang Wernsdorfer Dalton Trans., 2010,39, 4747-4750

4-amino-1-cyclopropylbutan-2-olに関する追加情報

Recent Advances in the Study of 1526155-50-9 and 4-amino-1-cyclopropylbutan-2-ol: A Comprehensive Research Brief

The chemical compound 1526155-50-9 and its derivative, 4-amino-1-cyclopropylbutan-2-ol, have garnered significant attention in the field of chemical biology and pharmaceutical research. These compounds are of particular interest due to their potential applications in drug development, particularly in the synthesis of novel therapeutic agents. Recent studies have focused on elucidating their molecular mechanisms, pharmacokinetic properties, and therapeutic efficacy, providing valuable insights for future research and clinical applications.

One of the key areas of investigation has been the role of 4-amino-1-cyclopropylbutan-2-ol as a building block in the synthesis of complex molecules. Researchers have demonstrated its utility in the formation of chiral intermediates, which are crucial for the development of enantiomerically pure pharmaceuticals. The compound's unique structural features, including the cyclopropyl group and the amino functionality, make it a versatile candidate for various synthetic pathways.

In a recent study published in the Journal of Medicinal Chemistry, scientists explored the pharmacokinetic profile of 1526155-50-9, revealing its favorable absorption and distribution characteristics. The study highlighted the compound's potential as a lead candidate for further optimization, particularly in the context of central nervous system (CNS) disorders. The findings suggest that 1526155-50-9 exhibits good blood-brain barrier penetration, a critical factor for CNS-targeted therapies.

Another significant development involves the use of 4-amino-1-cyclopropylbutan-2-ol in the synthesis of antiviral agents. Preliminary in vitro studies have shown promising activity against a range of viral pathogens, including influenza and coronaviruses. The compound's ability to interfere with viral replication mechanisms has positioned it as a potential candidate for the development of broad-spectrum antiviral drugs.

Despite these advancements, challenges remain in the large-scale production and clinical translation of these compounds. Issues such as synthetic yield, purity, and scalability need to be addressed to facilitate their transition from the laboratory to the clinic. Ongoing research is focused on optimizing synthetic routes and improving the cost-effectiveness of production processes.

In conclusion, the study of 1526155-50-9 and 4-amino-1-cyclopropylbutan-2-ol represents a promising frontier in chemical biology and pharmaceutical research. Their unique structural and functional properties offer numerous opportunities for drug discovery and development. Future research should prioritize the resolution of existing challenges and the exploration of new therapeutic applications, paving the way for innovative treatments in various disease areas.

1526155-50-9 (4-amino-1-cyclopropylbutan-2-ol) 関連製品

- 1368626-05-4(1-methyl-5-(2,4,5-trimethylphenyl)-1H-pyrazole-4-carboxylic acid)

- 29618-57-3(N,N-dimethyl-1-[(2S)-pyrrolidin-2-yl]methanamine)

- 210467-65-5(Cyclohexanecarboxylic acid, 2-(3,4-dimethoxybenzoyl)-, (1R,2S)-rel-)

- 1343357-93-6(1-{[(2-methoxyethyl)carbamoyl]methyl}azetidine-3-carboxylic acid)

- 1795194-54-5(N-[1-(furan-3-yl)propan-2-yl]-3-phenylpropanamide)

- 478032-71-2(1-butyl-2-[(E)-[(2,6-dichlorophenyl)methylidene]amino]-4,5-diphenyl-1H-pyrrole-3-carbonitrile)

- 896333-09-8(2-(2-phenylethyl)sulfanyl-4H-pyrido1,2-a1,3,5triazin-4-one)

- 1507523-25-2(5-(pyrrolidin-2-yl)methylisoquinoline)

- 1805358-16-0(5-(Bromomethyl)-2-cyano-3-(difluoromethyl)-4-fluoropyridine)

- 1806859-04-0(Methyl 5-cyano-3-(difluoromethyl)-4-iodopyridine-2-carboxylate)